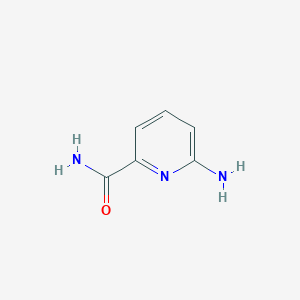

6-Aminopyridine-2-carboxamide

Description

Structure

3D Structure

Properties

IUPAC Name |

6-aminopyridine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3O/c7-5-3-1-2-4(9-5)6(8)10/h1-3H,(H2,7,9)(H2,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUCLYUPGGZECHP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1)N)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10326006 | |

| Record name | 6-aminopyridine-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10326006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13538-41-5 | |

| Record name | 13538-41-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=522598 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-aminopyridine-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10326006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

6-Aminopyridine-2-carboxamide synthesis pathways

An In-depth Technical Guide to the Synthesis of 6-Aminopyridine-2-carboxamide

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the principal synthetic pathways for this compound, a key heterocyclic scaffold in medicinal chemistry and drug development. Designed for researchers and process chemists, this document elucidates the underlying chemical principles, provides field-proven experimental protocols, and explores the rationale behind methodological choices to ensure robust and reproducible outcomes.

Introduction: The Significance of the this compound Scaffold

This compound is a versatile pyridine derivative featuring both a nucleophilic amino group and a hydrogen-bond-donating carboxamide moiety. This unique arrangement of functional groups makes it a privileged fragment in the design of bioactive molecules. Its structural predecessor, 6-Aminopyridine-2-carboxylic acid, serves as a crucial building block in the synthesis of pharmaceuticals targeting neurological disorders and in the development of agrochemicals like herbicides and fungicides[1]. The transformation of the carboxylic acid to the primary amide is a critical step in creating compounds with altered solubility, membrane permeability, and target-binding profiles. This guide will focus on the most reliable and scalable methods to achieve this synthesis.

Retrosynthetic Analysis and Core Strategy

A logical retrosynthetic approach to this compound identifies the primary amide bond as the key disconnection. This leads back to the corresponding carboxylic acid, 6-Aminopyridine-2-carboxylic acid, which is a commercially available or readily synthesizable starting material.

The core strategy, therefore, is a two-stage process:

-

Secure a reliable source or synthesis of the 6-Aminopyridine-2-carboxylic acid precursor.

-

Effect an efficient amidation of the carboxylic acid to form the target carboxamide.

Caption: Retrosynthetic analysis of this compound.

Pathway I: Synthesis via 6-Aminopyridine-2-carboxylic Acid

This is the most direct and widely applicable route. It leverages the stability and accessibility of the carboxylic acid precursor.

Stage 1: Preparation of 6-Aminopyridine-2-carboxylic Acid

While this intermediate is commercially available, understanding its synthesis is crucial for process development and cost management. One well-documented laboratory-scale method involves the hydrolysis of an N-protected precursor[2].

Protocol 1: Hydrolysis of 2-Acetylaminopyridine-6-carboxylic Acid [2]

-

Principle: The acetyl group serves as a protecting group for the amine, preventing unwanted side reactions in preceding steps. Its removal via base-catalyzed hydrolysis is a robust and high-yielding transformation. The acidic workup protonates the more basic ring nitrogen and the amino group, but subsequent neutralization precipitates the desired zwitterionic or neutral product.

-

Step-by-Step Methodology:

-

Suspend 2-acetylaminopyridine-6-carboxylic acid (1.0 eq) in a 2.5 M aqueous solution of sodium hydroxide (NaOH) (approx. 9 eq).

-

Heat the suspension to 80°C for 1.5 hours under an inert atmosphere (e.g., nitrogen). The reaction should become a clear solution.

-

Cool the resulting solution in an ice bath.

-

Slowly acidify the cooled solution with cold 3 N hydrochloric acid (HCl) until a precipitate forms.

-

Filter the precipitate and wash it successively with cold water and acetonitrile.

-

Dry the resulting white solid under vacuum to afford 6-aminopyridine-2-carboxylic acid.

-

-

Self-Validation: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) by observing the disappearance of the starting material. The final product's identity can be confirmed by ¹H-NMR and mass spectrometry, which should show characteristic peaks for the aminopyridine structure and the correct molecular ion mass (m/z 139 for [M+H]⁺)[2].

Stage 2: Amidation of 6-Aminopyridine-2-carboxylic Acid

The conversion of the carboxylic acid to the primary amide is the final and most critical step. This requires activation of the carboxyl group to make it susceptible to nucleophilic attack by an ammonia source.

Method A: The Acyl Chloride Pathway

This classic method involves converting the carboxylic acid to a highly reactive acyl chloride intermediate, which then readily reacts with ammonia.

Caption: Workflow for the acyl chloride amidation method.

Protocol 2: Amidation via Acyl Chloride Intermediate (Adapted from[3])

-

Principle & Causality: Reagents like oxalyl chloride or thionyl chloride are excellent for this transformation. Oxalyl chloride is often preferred in a laboratory setting because its byproducts (CO, CO₂, HCl) are gaseous, simplifying purification[3]. A catalytic amount of N,N-dimethylformamide (DMF) is used to generate the Vilsmeier reagent in situ, which is the active catalytic species. The subsequent addition of an ammonia source completes the reaction. Care must be taken as the exocyclic amino group can potentially react, though it is significantly less nucleophilic than the ammonia added in excess.

-

Step-by-Step Methodology:

-

Suspend 6-aminopyridine-2-carboxylic acid (1.0 eq) in an anhydrous, inert solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Add a catalytic amount of DMF (e.g., 5 drops).

-

Cool the mixture to 0°C in an ice bath.

-

Add oxalyl chloride (2.0-3.0 eq) dropwise. The mixture is stirred at room temperature until a clear solution is formed (typically 2-4 hours), indicating the formation of the acid chloride[3].

-

Remove the solvent and excess oxalyl chloride under reduced pressure.

-

Dissolve the crude acid chloride in a fresh portion of anhydrous DCM or THF and cool to 0°C.

-

Bubble anhydrous ammonia gas through the solution or add a concentrated solution of ammonium hydroxide (NH₄OH) dropwise.

-

Stir the reaction overnight at room temperature.

-

Quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with saturated sodium bicarbonate (NaHCO₃) solution and brine, then dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the crude product for purification.

-

Method B: The Peptide Coupling Reagent Pathway

Modern medicinal chemistry often favors the use of peptide coupling reagents, which offer milder conditions, higher selectivity, and operational simplicity.

Protocol 3: Amidation using HATU (Adapted from[4])

-

Principle & Causality: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is a highly efficient coupling reagent. It reacts with the carboxylic acid to form an activated O-acylisourea ester, which is extremely reactive towards amines. A non-nucleophilic base like diisopropylethylamine (DIPEA) is added to neutralize the acid formed during the reaction and to deprotonate the ammonium salt, liberating the free ammonia/amine nucleophile. This method avoids the harsh conditions and reactive intermediates of the acyl chloride pathway.

-

Step-by-Step Methodology:

-

Dissolve 6-aminopyridine-2-carboxylic acid (1.0 eq), HATU (1.1 eq), and an ammonia source such as ammonium chloride (NH₄Cl, 1.5 eq) in an anhydrous polar aprotic solvent like DMF.

-

Add DIPEA (3.0 eq) to the mixture at room temperature.

-

Stir the reaction mixture at room temperature overnight.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with water and extract the product with ethyl acetate.

-

Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

Data Summary: Comparison of Amidation Methods

| Feature | Acyl Chloride Method | Peptide Coupling (HATU) Method |

| Reagents | Oxalyl Chloride/SOCl₂, NH₃ | HATU, DIPEA, NH₄Cl |

| Conditions | Can require heating; harsh | Room temperature; mild |

| Byproducts | Acidic (HCl), gaseous | Water-soluble ureas |

| Advantages | Low reagent cost | High yield, high selectivity, easy workup |

| Disadvantages | Potential for side reactions | High reagent cost |

| Best For | Large-scale synthesis | Complex/sensitive substrates, discovery chemistry |

Alternative Synthetic Strategies

While the amidation of the pre-formed carboxylic acid is the most common route, other pathways can be envisioned, particularly those mirroring syntheses of related pyridine carboxamides.

Route via Nitrile Hydrolysis

A plausible alternative involves the controlled, partial hydrolysis of a 6-amino-2-cyanopyridine intermediate. The synthesis of 2-pyridinecarboxamide from 2-cyanopyridine has been demonstrated via oxidation hydrolysis in a basic solution using MnO₂ as an oxidant[5][6].

-

Conceptual Workflow:

-

Synthesize 6-amino-2-cyanopyridine.

-

Perform a selective partial hydrolysis of the nitrile group to the primary amide.

-

-

Challenges: The primary challenge is preventing over-hydrolysis to the carboxylic acid. This requires careful control of reaction conditions (temperature, pH, reaction time) and is often less reliable than the direct amidation routes described above.

Purification and Structural Characterization

-

Purification: The final product, this compound, is typically a solid. Purification is most commonly achieved by:

-

Recrystallization: From a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes).

-

Column Chromatography: Using silica gel with a gradient of polar solvents like ethyl acetate in hexanes or methanol in dichloromethane.

-

-

Characterization: The identity and purity of the final compound must be confirmed using standard analytical techniques.

-

NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure and proton/carbon environment.

-

Mass Spectrometry (MS): To confirm the molecular weight (137.14 g/mol )[7].

-

Infrared Spectroscopy (FT-IR): To identify key functional groups, such as N-H stretches for the amine and amide, and the C=O stretch of the amide.

-

High-Performance Liquid Chromatography (HPLC): To determine the final purity of the compound[5].

-

Conclusion

The synthesis of this compound is most reliably achieved through the amidation of its corresponding carboxylic acid. For laboratory-scale and discovery applications involving sensitive substrates, the use of modern peptide coupling reagents like HATU offers a superior combination of mild conditions, high yield, and operational simplicity. For larger-scale process chemistry where cost is a primary driver, the more traditional acyl chloride pathway remains a viable and effective option, provided that reaction conditions are carefully optimized to minimize side reactions. A thorough understanding of these pathways provides researchers with the flexibility to select the optimal method based on scale, substrate complexity, and available resources.

References

- Electrochemical synthesis of pyridine carboxamides from pyridine carbohydrazides and amines in an aqueous medium.Organic Chemistry Frontiers (RSC Publishing).

- 6-Aminopyridine-2-Carboxylic Acid: Properties, Applications, and Synthesis.[Source Not Provided in Search Result].

- Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Deriv

- Synthesis, Characterization and Crystal Structure of 2-Pyridinecarboxamide.Asian Journal of Chemistry.

- Electrochemical synthesis of pyridine carboxamides from pyridine carbohydrazides and amines in aqueous medium.

- Synthesis, Characterization and Crystal Structure of 2-Pyridinecarboxamide | Request PDF.

- 6-Aminopyridine-2-carboxylic acid synthesis.ChemicalBook.

- 6-Aminopyridine-2-carboxylic acid.Chem-Impex.

- This compound | C6H7N3O | CID 351654.PubChem.

- Novel Antitubercular 6-Dialkylaminopyrimidine Carboxamides from Phenotypic Whole-Cell High Throughput Screening...PubMed Central.

- 6-Aminopyridine-2-carboxylic acid 23628-31-1.Sigma-Aldrich.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. 6-Aminopyridine-2-carboxylic acid synthesis - chemicalbook [chemicalbook.com]

- 3. Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Novel Antitubercular 6-Dialkylaminopyrimidine Carboxamides from Phenotypic Whole-Cell High Throughput Screening of a SoftFocus Library: Structure–Activity Relationship and Target Identification Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. asianpubs.org [asianpubs.org]

- 6. researchgate.net [researchgate.net]

- 7. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

physicochemical properties of 6-Aminopyridine-2-carboxamide

An In-Depth Technical Guide to the Physicochemical Properties of 6-Aminopyridine-2-carboxamide

Authored by a Senior Application Scientist

This guide provides a comprehensive analysis of the core (PubChem CID: 351654), a heterocyclic compound of significant interest in medicinal chemistry and materials science. As a key building block, its behavior in various chemical and biological environments is dictated by the interplay of its structural features: a pyridine ring, an amino group, and a carboxamide moiety. Understanding these properties is paramount for researchers, scientists, and drug development professionals aiming to leverage this molecule in novel applications, from pharmaceutical intermediates to specialized agrochemicals.[1][2][3] This document moves beyond a simple recitation of data, offering insights into the causality behind these properties and outlining the standard experimental methodologies for their validation.

Core Molecular Identity and Structural Attributes

The foundation of any physicochemical analysis begins with an unambiguous definition of the molecule's structure and its fundamental descriptors. This compound is an achiral molecule whose properties are derived from the electronic and steric arrangement of its constituent atoms.[4]

Chemical Structure

Caption: 2D structure of this compound.

A summary of its key identifiers is presented below, providing a standardized basis for database searches and regulatory documentation.

| Identifier Type | Value | Source |

| IUPAC Name | This compound | PubChem[5] |

| CAS Number | 13538-41-5 | PubChem[5] |

| Molecular Formula | C₆H₇N₃O | PubChem[5] |

| Molecular Weight | 137.14 g/mol | PubChem[5] |

| InChIKey | WUCLYUPGGZECHP-UHFFFAOYSA-N | PubChem[5] |

| Canonical SMILES | C1=CC(=NC(=C1)N)C(=O)N | PubChem[5] |

| Synonyms | 6-Aminopicolinamide | PubChem[5] |

Fundamental Physicochemical Properties

The bulk properties of a compound dictate its handling, formulation, and interaction with biological systems. The following table summarizes the key physicochemical data for this compound.

| Property | Value / Description | Significance in Research & Development |

| Appearance | White to off-white solid/crystalline powder.[2] | Influences formulation, handling, and quality control specifications. |

| Melting Point | Not explicitly defined for the carboxamide; the related 6-aminopyridine-2-carboxylic acid melts with decomposition around 280-320°C.[2][6] | Key indicator of purity and lattice energy. Decomposition suggests thermal instability at high temperatures. |

| Solubility | Soluble in hot water; soluble in DMSO and ethanol.[2][7] | Critical for selecting appropriate solvents for synthesis, purification, formulation, and in vitro/in vivo assays. |

| pKa (Predicted) | 4.49 ± 0.10 (for the related carboxylic acid).[6] | Governs the ionization state at different pH values, impacting solubility, membrane permeability, and receptor binding. |

| LogP (Computed) | -0.3 (XLogP3) | PubChem[5] |

In-Depth Analysis and Experimental Validation

This section delves into the causality behind the core properties and presents standardized protocols for their experimental verification.

Solubility Profile

The solubility of this compound is a direct consequence of its functional groups. The pyridine nitrogen, amino group, and carboxamide group are all capable of forming hydrogen bonds with protic solvents like water and ethanol, contributing to its solubility.[2][7] The increased solubility in hot water suggests that the dissolution process is endothermic, requiring energy to overcome the crystal lattice forces.[7] Its solubility in polar aprotic solvents like DMSO is also expected due to dipole-dipole interactions.

The Shake-Flask method (OECD Guideline 105) remains the gold standard for determining water solubility.

Caption: Workflow for determining aqueous solubility.

Protocol: Shake-Flask Solubility Determination

-

Preparation: Add an excess amount of this compound to a known volume of purified water (or other solvent) in a sealed, screw-cap vial.

-

Equilibration: Place the vial in a shaker bath set to a constant temperature (e.g., 25°C or 37°C) and agitate for a defined period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the suspension at high speed to pellet the undissolved solid.

-

Sampling & Analysis: Carefully withdraw an aliquot of the clear supernatant. Dilute as necessary and analyze the concentration using a pre-validated High-Performance Liquid Chromatography (HPLC) method with UV detection.

-

Calculation: Determine the concentration by comparing the peak area to a calibration curve prepared with known standards. This concentration represents the equilibrium solubility.

Thermal Stability and Phase Behavior

Thermal analysis is crucial for understanding a compound's stability during manufacturing, storage, and processing. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are cornerstone techniques.[8][9]

-

Differential Scanning Calorimetry (DSC): Measures the heat flow into or out of a sample as a function of temperature.[10] It reveals phase transitions like melting (endothermic peak) and crystallization (exothermic peak), as well as decomposition events.[9][11] The sharpness of the melting peak can be an indicator of purity.

-

Thermogravimetric Analysis (TGA): Measures the change in mass of a sample as a function of temperature.[10] It is used to determine the temperature at which degradation occurs (mass loss) and to quantify the presence of residual solvents or water.[9]

Simultaneous analysis provides correlated data on mass loss and thermal events from a single sample run.[8][12]

-

Sample Preparation: Accurately weigh a small amount (typically 2-5 mg) of this compound into an appropriate crucible (e.g., aluminum or ceramic).

-

Instrument Setup: Place the sample crucible and an empty reference crucible into the STA instrument.

-

Method Programming: Program the instrument with the desired temperature profile. A typical method involves heating at a constant rate (e.g., 10°C/min) under a controlled atmosphere (e.g., nitrogen for inert conditions or air for oxidative stability).

-

Data Acquisition: Initiate the run and record the mass change (TGA curve) and differential heat flow (DSC curve) simultaneously as the temperature increases.

-

Analysis: Analyze the resulting thermogram to identify the onset of melting, peak melting temperature, and the onset temperature of decomposition (significant mass loss).

Lipophilicity (LogP)

The partition coefficient (LogP) is a measure of a compound's differential solubility between an immiscible lipid (n-octanol) and an aqueous phase. It is a critical parameter for predicting a drug's ability to cross biological membranes. The computed XLogP3 value of -0.3 for this compound suggests it is predominantly hydrophilic, preferring the aqueous phase over the lipid phase.[5] This is consistent with its structure, which contains multiple hydrogen bond donors and acceptors.

Spectroscopic and Structural Characterization

A combination of spectroscopic techniques is required to confirm the identity and purity of this compound, providing a "fingerprint" of the molecule.

Caption: Logical workflow for comprehensive structural characterization.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the most powerful tools for elucidating the carbon-hydrogen framework of an organic molecule.[13] For this compound, one would expect distinct signals in the aromatic region of the ¹H NMR spectrum corresponding to the three protons on the pyridine ring, along with broad signals for the amino and amide protons.[14][15]

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups.[13] Key vibrational bands for this molecule would include N-H stretching from the amino and amide groups (typically 3200-3400 cm⁻¹), a strong C=O stretch from the amide carbonyl (around 1650-1680 cm⁻¹), and C=C/C=N stretching from the pyridine ring (1400-1600 cm⁻¹).[16]

-

Mass Spectrometry (MS): MS provides the exact molecular weight of the compound, confirming its elemental composition.[13] High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy.

-

X-Ray Crystallography: When a suitable single crystal can be grown, X-ray crystallography provides unambiguous proof of structure, including bond lengths, bond angles, and the three-dimensional packing of molecules in the solid state.[17][18]

Conclusion

The define it as a hydrophilic, thermally stable solid with multiple hydrogen bonding sites. Its structural features, confirmed through a suite of spectroscopic and analytical techniques, are directly responsible for its solubility, lipophilicity, and thermal behavior. A thorough understanding and experimental validation of these properties, using the standardized workflows outlined in this guide, are essential for any researcher or developer seeking to successfully incorporate this versatile building block into advanced materials or therapeutic agents.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 351654, this compound.[Link]

-

LookChem. 6-Aminopyridine-2-Carboxylic Acid: Properties, Applications, and Synthesis.[Link]

-

Waterstone Technology. 6-Aminopyridine-2-carboxylic Acid: Properties, Applications, and Quality Standards.[Link]

-

ResearchGate. The crystal structure of 6-amino-2-carboxypyridin-1-ium perchlorate, C6H7ClN2O6.[Link]

-

ChemBK. 6-aminopyridine-3-carboxamide.[Link]

-

RSC Publishing. Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024).[Link]

-

Linseis. Simultaneous Thermal Analysis.[Link]

-

MDPI. Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives.[Link]

-

Robertson Microlit Laboratories. Thermal Analysis | DSC, TGA, and Melting Point Testing.[Link]

-

Semantic Scholar. Experimental Spectroscopic (FT-IR, H and C NMR, ESI-MS, UV) Analysis, Single Crystal X-Ray, Computational, Hirshfeld Analysis, a. [https://www.semanticscholar.org/paper/Experimental-Spectroscopic-(FT-IR%2C-H-and-C-NMR%2C-a-Ahmad-Javed/42a1789c6d542010834a362541a0210e7b24345d]([Link]

-

precisionFDA. 6-AMINOPYRIDINE-2-CARBOXYLIC ACID.[Link]

-

ResearchGate. Crystal structures of N′-aminopyridine-2-carboximidamide and N′-{[1-(pyridin-2-yl)ethylidene]amino}pyridine-2-carboximidamide.[Link]

-

MDPI. Coupled and Simultaneous Thermal Analysis Techniques in the Study of Pharmaceuticals.[Link]

-

Linseis. Linseis STA - 2 methods in 1 device | Precise TG + DSC analysis.[Link]

-

AZoM. The Role of Thermal Analysis in Pharmaceutical Testing and R&D.[Link]

-

TSI Journals. SPECTROSCOPIC INVESTIGATIONS OF 2-AMINOPYRIDINE.[Link]

-

University of Calgary. Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis.[Link]

-

ResearchGate. Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review.[Link]

-

University of Wisconsin-Madison. pKa Data Compiled by R. Williams.[Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. chemimpex.com [chemimpex.com]

- 4. GSRS [precision.fda.gov]

- 5. This compound | C6H7N3O | CID 351654 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 23628-31-1 CAS MSDS (6-Aminopyridine-2-carboxylic acid) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. 6-Aminopyridine-2-carboxylic acid, 95% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 8. linseis.com [linseis.com]

- 9. Thermal Analysis | DSC, TGA, and Melting Point Testing [robertson-microlit.com]

- 10. azom.com [azom.com]

- 11. mdpi.com [mdpi.com]

- 12. linseis.com [linseis.com]

- 13. lehigh.edu [lehigh.edu]

- 14. 6-Aminopyridine-2-carboxylic acid(23628-31-1) 1H NMR spectrum [chemicalbook.com]

- 15. 6-Aminopyridine-2-carboxylic acid synthesis - chemicalbook [chemicalbook.com]

- 16. tsijournals.com [tsijournals.com]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

6-Aminopyridine-2-carboxamide: A Technical Guide to its Putative Mechanisms of Action

For Distribution Among Researchers, Scientists, and Drug Development Professionals

Abstract

6-Aminopyridine-2-carboxamide is a pyridine derivative with a structure that suggests potential interactions with various biological targets. While direct and extensive research on the specific mechanism of action of this compound is not widely published, its structural similarity to other well-characterized aminopyridines and pyridine carboxamides allows for the formulation of several scientifically plausible hypotheses. This technical guide provides an in-depth exploration of these potential mechanisms, drawing upon the established pharmacology of related compounds to offer a comprehensive overview for researchers and drug development professionals. The primary putative mechanism centers on the modulation of ion channels, particularly voltage-gated potassium channels, a hallmark of the aminopyridine class. Additionally, this guide will explore alternative potential targets and pathways informed by the diverse biological activities reported for various pyridine carboxamide derivatives.

Introduction to this compound

This compound belongs to a class of organic molecules characterized by a pyridine ring substituted with an amino group and a carboxamide group. The aminopyridine scaffold is of significant interest in medicinal chemistry, with compounds like 4-aminopyridine (dalfampridine) being used clinically. While 6-aminopyridine-2-carboxylic acid, a closely related compound, is primarily utilized as a building block in the synthesis of pharmaceuticals and other bioactive molecules, the carboxamide derivative itself presents an intriguing subject for pharmacological investigation.[1][2] The presence of the carboxamide group can significantly alter the physicochemical properties of the aminopyridine core, potentially influencing its binding affinity, selectivity, and overall biological activity.

Putative Mechanism of Action: Ion Channel Modulation

The most prominent and well-documented mechanism of action for aminopyridines is the blockade of voltage-gated potassium (K+) channels.[3][4] This action is the basis for the therapeutic effects of drugs like 4-aminopyridine in conditions such as multiple sclerosis.

The Role of Voltage-Gated Potassium Channels

Voltage-gated potassium channels are crucial for the repolarization of cell membranes following an action potential. By allowing the efflux of potassium ions, they help to restore the resting membrane potential. In neurons, this repolarization phase is critical for ensuring the proper propagation of nerve impulses.

Aminopyridine Blockade of K+ Channels

Aminopyridines are known to physically occlude the pore of certain types of voltage-gated potassium channels, thereby inhibiting the flow of potassium ions. This blockade prolongs the duration of the action potential, leading to an increased influx of calcium ions at the presynaptic terminal. The elevated intracellular calcium concentration, in turn, enhances the release of neurotransmitters into the synaptic cleft.

Experimental Workflow: Investigating Potassium Channel Blockade

A standard method to investigate the effect of a compound on voltage-gated potassium channels is the patch-clamp electrophysiology technique.

Caption: Workflow for assessing K+ channel modulation.

Exploring Alternative Mechanisms of Action

While potassium channel blockade is a primary hypothesis, the diverse biological activities reported for other pyridine carboxamide derivatives suggest that this compound could have other molecular targets.

Inhibition of c-Jun N-terminal Kinase 2 (JNK-2)

Structure-activity relationship studies on a series of aminopyridine carboxamides have identified them as inhibitors of JNK-2.[5] JNKs are a family of protein kinases that play a critical role in signal transduction pathways involved in inflammation, apoptosis, and cellular stress. Inhibition of JNK-2 by an aminopyridine carboxamide suggests that this class of compounds can interact with the ATP-binding site of kinases.

Signaling Pathway: JNK-2 Inhibition

The following diagram illustrates the potential point of intervention of this compound in the JNK signaling pathway.

Caption: Putative inhibition of the JNK-2 signaling pathway.

Antimicrobial and Antifungal Activity

Several studies have reported the synthesis and evaluation of novel 6-oxo-pyridine-3-carboxamide derivatives as antimicrobial and antifungal agents.[6] These findings suggest that the pyridine carboxamide scaffold can be a valuable pharmacophore for the development of new anti-infective agents. The exact mechanisms for these activities are likely diverse and could involve inhibition of essential microbial enzymes or disruption of cell wall integrity.

Other Potential Targets

The structural features of this compound, including its hydrogen bond donors and acceptors, and its aromatic system, provide the potential for interaction with a wide range of biological macromolecules. Other potential targets could include other classes of ion channels, enzymes, or receptors. The antitubercular activity of some 6-dialkylaminopyrimidine carboxamides, for example, was found to have a novel mechanism of action, highlighting the potential for discovering new biological targets within this chemical class.[7]

Structure-Activity Relationship (SAR) Considerations

The biological activity of aminopyridine derivatives is highly dependent on the nature and position of substituents on the pyridine ring.

| Compound | Modification | Observed Effect on K+ Channel Blockade | Reference |

| 4-Aminopyridine | Parent Compound | Standard Blocker | [3][4] |

| 3-methyl-4-aminopyridine | Methyl group at position 3 | ~7-fold more potent than 4-AP | [3][4] |

| 3-methoxy-4-aminopyridine | Methoxy group at position 3 | ~3- to 4-fold less potent than 4-AP | [3][4] |

| 3-trifluoromethyl-4-aminopyridine | Trifluoromethyl group at position 3 | ~3- to 4-fold less potent than 4-AP | [3][4] |

These SAR data for 4-aminopyridine analogs demonstrate that even small modifications to the pyridine ring can significantly impact potency. The presence of the carboxamide group at the 2-position in this compound will undoubtedly influence its electronic and steric properties, and therefore its interaction with biological targets.

Future Directions and Conclusion

The mechanism of action of this compound remains to be definitively elucidated. Based on the well-established pharmacology of the aminopyridine class, modulation of voltage-gated potassium channels is a strong primary hypothesis. However, the diverse biological activities observed for other pyridine carboxamide derivatives open up a wide range of other potential mechanisms, including kinase inhibition and antimicrobial actions.

Future research should focus on systematic screening of this compound against a panel of ion channels, kinases, and other relevant biological targets. Detailed structure-activity relationship studies, involving systematic modification of the carboxamide group and the amino substituent, will be crucial for understanding the key molecular determinants of its activity and for the potential development of more potent and selective analogs.

This guide provides a foundational framework for researchers and drug development professionals to approach the study of this compound. By leveraging the existing knowledge of related compounds and employing a systematic and multi-faceted experimental approach, the scientific community can unlock the full therapeutic potential of this and other novel aminopyridine derivatives.

References

-

Brugarolas, P. et al. (2019). Structure-activity relationship studies of three novel 4-aminopyridine K+ channel blockers. ResearchGate. Available at: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 351654, this compound. Available at: [Link]

-

Brugarolas, P. et al. (2020). Structure-activity relationship studies of four novel 4-aminopyridine K+ channel blockers. Scientific Reports. Available at: [Link]

- Vertex AI Search. 6-Aminopyridine-2-Carboxylic Acid: Properties, Applications, and Synthesis.

-

Prasanth, V. V., Palleti, J. D., Chitti, S., & Babu, P. A. (n.d.). Structure activity relationship studies on aminopyridine carboxamides as JNK-2 inhibitors. Der Pharma Chemica. Available at: [Link]

-

Wilson, C. R., et al. (2017). Novel Antitubercular 6-Dialkylaminopyrimidine Carboxamides from Phenotypic Whole-Cell High Throughput Screening of a SoftFocus Library: Structure–Activity Relationship and Target Identification Studies. Journal of Medicinal Chemistry. Available at: [Link]

-

El-Sehrawi, H., Soliman, D., Khalifa, M., & El-Bakry, O. (2016). Synthesis, Biological Evaluation and 2D-QSAR Studies of Novel 6-Oxo-Pyridine-3-Carboxamide Derivatives as Antimicrobial and Antifungal Agents. International Journal of Chemistry. Available at: [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. chemimpex.com [chemimpex.com]

- 3. researchgate.net [researchgate.net]

- 4. Structure-activity relationship studies of four novel 4-aminopyridine K+ channel blockers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. derpharmachemica.com [derpharmachemica.com]

- 6. Synthesis, Biological Evaluation and 2D-QSAR Studies of Novel 6-Oxo-Pyridine-3-Carboxamide Derivatives as Antimicrobial and Antifungal Agents | El-Sehrawi | International Journal of Chemistry | CCSE [ccsenet.org]

- 7. Novel Antitubercular 6-Dialkylaminopyrimidine Carboxamides from Phenotypic Whole-Cell High Throughput Screening of a SoftFocus Library: Structure–Activity Relationship and Target Identification Studies - PMC [pmc.ncbi.nlm.nih.gov]

The Diverse Biological Landscape of 6-Aminopyridine-2-carboxamide Derivatives: A Technical Guide for Drug Discovery Professionals

The 6-aminopyridine-2-carboxamide scaffold is a privileged structure in medicinal chemistry, serving as a versatile template for the design of novel therapeutic agents with a wide range of biological activities. This guide provides an in-depth technical overview of the key biological activities of these derivatives, with a focus on their applications in oncology, mycology, and infectious diseases. We will delve into the mechanisms of action, structure-activity relationships (SAR), and provide detailed experimental protocols to empower researchers in their drug discovery endeavors.

Part 1: Anticancer Activity - Targeting the SHP2 Phosphatase

Substituted pyridine carboxamide derivatives have emerged as potent and selective allosteric inhibitors of Src homology-2 containing protein tyrosine phosphatase 2 (SHP2).[1][2] SHP2 is a critical signaling node that regulates multiple pathways essential for cell proliferation and survival, most notably the RAS/MAPK pathway.[3] Its dysregulation is a frequent event in various human cancers, making it a compelling therapeutic target.[3]

Mechanism of Action: Allosteric Inhibition of SHP2

Allosteric inhibitors of SHP2 stabilize the enzyme in its inactive conformation, preventing its downstream signaling activities.[3] This mode of inhibition offers high selectivity and avoids the challenges associated with targeting the highly conserved active site of phosphatases. The inhibition of SHP2 by these derivatives leads to the suppression of the RAS/MAPK signaling cascade, which is crucial for tumor growth.[3] Furthermore, SHP2 inhibition has been shown to play a multifaceted role in the tumor microenvironment by depleting protumorigenic M2 macrophages and promoting antitumor immunity.[4]

Signaling Pathway Diagram

Caption: Simplified diagram of SHP2-mediated signaling pathways and their inhibition.

Experimental Protocols

This protocol outlines a fluorogenic assay to determine the in vitro inhibitory activity of this compound derivatives against SHP2.

Materials:

-

Recombinant full-length wild-type SHP2 protein

-

Dually phosphorylated insulin receptor substrate 1 (IRS-1) peptide (for SHP2 activation)[5]

-

6,8-Difluoro-4-Methylumbelliferyl Phosphate (DiFMUP) substrate[6]

-

Assay Buffer: 50 mM Bis-Tris (pH 6.0), 50 mM NaCl, 5 mM DTT, and 0.01% Tween-20[6]

-

Test compounds (dissolved in DMSO)

-

384-well black microplates

-

Fluorescence microplate reader (Excitation: 360 nm, Emission: 460 nm)

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of the test compound in DMSO.

-

Perform serial dilutions of the test compound in Assay Buffer. Ensure the final DMSO concentration in the assay is below 1%.

-

Prepare a working solution of recombinant SHP2 protein in Assay Buffer.

-

Prepare a working solution of the IRS-1 peptide in Assay Buffer.

-

Prepare a working solution of DiFMUP substrate in Assay Buffer. The final concentration should be at or below the Km value for SHP2.

-

-

Assay Reaction:

-

Add 5 µL of the serially diluted test compound or DMSO (vehicle control) to the wells of a 384-well plate.[6]

-

Add 10 µL of the pre-activated SHP2 enzyme solution (pre-incubated with IRS-1 peptide) to each well.[6]

-

Incubate the plate at room temperature for 15-30 minutes to allow for inhibitor binding.

-

Initiate the phosphatase reaction by adding 10 µL of the DiFMUP substrate solution to each well.[6]

-

-

Data Acquisition:

-

Immediately place the plate in a fluorescence microplate reader.

-

Take kinetic readings every 1-2 minutes for 30-60 minutes.[6]

-

-

Data Analysis:

-

Determine the initial reaction velocity (V₀) for each inhibitor concentration by calculating the slope of the linear portion of the fluorescence versus time plot.

-

Plot the percentage of SHP2 activity (relative to the DMSO control) against the logarithm of the inhibitor concentration.

-

Fit the data to a four-parameter logistic equation to determine the IC50 value of the test compound.[6]

-

This protocol describes a general procedure for evaluating the in vivo antitumor efficacy of SHP2 inhibitors in a mouse xenograft model.

Materials:

-

Immunocompromised mice (e.g., nude or SCID mice), 4-6 weeks old[8]

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

Test compound formulated for in vivo administration

-

Vehicle control

-

Digital calipers

Procedure:

-

Tumor Cell Preparation:

-

Culture the selected cancer cell line in complete medium until 70-80% confluent.

-

Harvest the cells using trypsin-EDTA, wash with PBS, and resuspend in PBS or an appropriate vehicle at a concentration of approximately 3.0 x 10⁶ cells per injection volume (e.g., 300 µL).[8]

-

-

Tumor Implantation:

-

Subcutaneously inject the cell suspension into the lower flank of the mice.[8]

-

-

Treatment:

-

Tumor Measurement and Data Analysis:

-

Measure tumor diameters with digital calipers every few days.

-

Calculate the tumor volume using the formula: Volume = (width)² x length/2.[8]

-

Monitor the body weight of the mice as an indicator of toxicity.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blot for pERK levels).[9]

-

Structure-Activity Relationship (SAR) Summary

For a series of substituted pyridine carboxamide derivatives as SHP2 inhibitors, the following SAR has been observed:

| Position of Substitution | Favorable Substituents | Impact on Activity |

| Pyridine C5-position | Small, electron-withdrawing groups | Enhances potency |

| Carboxamide Nitrogen | Substituted phenyl rings | Crucial for interaction with the allosteric pocket |

| Amine at C6-position | Alkyl or substituted alkyl groups | Modulates solubility and pharmacokinetic properties |

Note: This is a generalized summary. Specific SAR will vary depending on the exact scaffold.

Part 2: Antifungal Activity - Inhibition of Succinate Dehydrogenase

Pyridine carboxamide derivatives have demonstrated significant potential as antifungal agents through the inhibition of succinate dehydrogenase (SDH), also known as mitochondrial complex II.[6][10] SDH is a key enzyme in both the tricarboxylic acid (TCA) cycle and the electron transport chain, making it an attractive target for the development of novel fungicides.

Mechanism of Action: Disruption of Fungal Respiration

SDH inhibitors (SDHIs) act by blocking the ubiquinone-binding site (Q-site) of the SDH enzyme.[11] This inhibition disrupts the mitochondrial respiratory chain, leading to a halt in ATP production and ultimately causing fungal cell death. The carboxamide moiety of these inhibitors plays a crucial role in binding to the Q-site through hydrogen bonding and van der Waals interactions.[11]

Experimental Workflow Diagram

Caption: A typical workflow for the evaluation of antifungal pyridine carboxamide derivatives.

Experimental Protocols

This protocol describes a colorimetric assay to measure the inhibitory activity of test compounds against SDH.

Materials:

-

Isolated mitochondria or purified SDH enzyme

-

SDH Assay Buffer

-

SDH Substrate Mix (containing succinate)

-

SDH Probe (e.g., 2,6-dichlorophenol-indophenol - DCPIP)

-

Test compounds (dissolved in DMSO)

-

96-well clear, flat-bottom microplates

-

Microplate reader (capable of reading absorbance at 600 nm)

Procedure:

-

Sample Preparation:

-

Homogenize tissue samples or cells in ice-cold SDH Assay Buffer.

-

Centrifuge to remove insoluble material and collect the supernatant containing mitochondria.

-

-

Assay Reaction:

-

Prepare a reaction mix containing the SDH Substrate and SDH Probe.

-

Add samples to the wells of a 96-well plate and adjust the volume with Assay Buffer.

-

Add the reaction mix to the sample and positive control wells.

-

-

Data Acquisition:

-

Incubate the plate at 25 °C.

-

Measure the absorbance at 600 nm at an initial time point (T_Initial).

-

Continue to take absorbance readings every 3 minutes for 10-30 minutes.

-

-

Data Analysis:

-

Calculate the change in absorbance over time.

-

Determine the SDH activity and the percentage of inhibition for each concentration of the test compound.

-

Calculate the IC50 value of the test compound.

-

This protocol provides a general guideline for assessing the in vivo efficacy of antifungal compounds on an infected plant model.

Materials:

-

Host plants (e.g., cucumber, tomato)

-

Fungal pathogen (e.g., Botrytis cinerea)

-

Test compound formulated for application (e.g., spray)

-

Control fungicide (e.g., thifluzamide)

-

Spore suspension of the fungal pathogen

Procedure:

-

Plant Preparation and Inoculation:

-

Grow healthy host plants to a suitable stage.

-

Inoculate the plants with a spore suspension of the fungal pathogen.

-

-

Treatment:

-

Apply the test compound and control fungicide to the plants at various concentrations.

-

-

Incubation and Assessment:

-

Incubate the treated plants under conditions favorable for disease development.

-

After a set period, assess the disease severity by measuring lesion size or the percentage of infected tissue.

-

-

Data Analysis:

-

Calculate the protective effect or curative effect of the test compound compared to the untreated control.

-

Structure-Activity Relationship (SAR) Summary

For pyridine carboxamide derivatives as SDH inhibitors, the following SAR has been noted:

| Position of Substitution | Favorable Substituents | Impact on Activity |

| Pyridine Ring | Halogen substitutions (e.g., chloro) | Can enhance antifungal activity |

| Carboxamide Linker | Varies, but crucial for binding | Modifications can significantly impact potency |

| Amine Substituent | Bulky aromatic or heterocyclic groups | Important for interactions within the Q-site |

Note: This is a generalized summary and specific SAR is highly dependent on the particular scaffold and fungal species.

Part 3: Antitubercular Activity - A Novel Mechanism of Action

A series of 6-dialkylaminopyrimidine carboxamides, structurally related to 6-aminopyridine-2-carboxamides, have been identified as potent antitubercular agents with a novel mechanism of action.[3][12] These compounds exhibit activity against drug-susceptible and drug-resistant strains of Mycobacterium tuberculosis (Mtb) and show no cross-resistance with existing antituberculosis drugs.[3][12]

Mechanism of Action: Targeting Novel Pathways

The precise mechanism of action of these antitubercular carboxamides is still under investigation. However, chemoproteomic analysis has identified BCG_3193 and BCG_3827 as putative targets of this series.[3][13] These proteins have unknown functions, suggesting that these compounds act via a novel mechanism, distinct from currently used antitubercular drugs that primarily target cell wall biosynthesis, DNA replication, or protein synthesis.[14][15]

Experimental Workflow Diagram

Caption: Workflow for the discovery and development of novel antitubercular agents.

Experimental Protocols

This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of test compounds against M. tuberculosis using a microplate-based assay.

Materials:

-

M. tuberculosis H37Rv strain

-

Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase)

-

Test compounds (dissolved in DMSO)

-

96-well microplates

-

Resazurin solution

-

Incubator at 37 °C

Procedure:

-

Inoculum Preparation:

-

Grow M. tuberculosis in Middlebrook 7H9 broth to mid-log phase.

-

Adjust the turbidity of the bacterial suspension to a 0.5 McFarland standard.

-

Further dilute the inoculum to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.[16]

-

-

Compound Dilution and Plate Setup:

-

Prepare serial dilutions of the test compounds in the 96-well plates.

-

Add the prepared mycobacterial inoculum to each well.

-

Include positive (inoculum without drug) and negative (broth only) controls.

-

-

Incubation:

-

Seal the microtiter plates and incubate at 37 °C for 7-14 days.[16]

-

-

MIC Determination:

-

After incubation, add resazurin solution to each well and incubate for an additional 24 hours.

-

A color change from blue to pink indicates bacterial growth.

-

The MIC is defined as the lowest concentration of the compound that prevents this color change.[16]

-

Structure-Activity Relationship (SAR) Summary

For the 6-dialkylaminopyrimidine carboxamide series, initial SAR studies have revealed:

| Position of Substitution | Favorable Substituents | Impact on Activity |

| Pyrimidine C6-position | Dialkylamino groups | Essential for potent antitubercular activity |

| Carboxamide Nitrogen | Substituted anilines or pyridines | Modifications significantly affect potency and physicochemical properties |

| Substituents on the Amine | Varies, can influence ADME properties | Important for optimizing the overall profile of the compounds |

Note: This is an initial SAR, and further optimization is ongoing.

References

-

Discovery of Pyrazine-Carboxamide-Diphenyl-Ethers as Novel Succinate Dehydrogenase Inhibitors via Fragment Recombination. (2020). PubMed. Retrieved January 9, 2026, from [Link]

-

SDH Inhibition Lab Protocol: Malonate Competition. (n.d.). Studylib. Retrieved January 9, 2026, from [Link]

-

Discovery of novel substituted pyridine carboxamide derivatives as potent allosteric SHP2 inhibitors. (2024). PubMed. Retrieved January 9, 2026, from [Link]

-

Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors. (2022). National Institutes of Health. Retrieved January 9, 2026, from [Link]

-

Targeting the Heart of Mycobacterium: Advances in Anti-Tubercular Agents Disrupting Cell Wall Biosynthesis. (2023). PubMed Central. Retrieved January 9, 2026, from [Link]

-

Antitubercular drugs: new drugs designed by molecular modifications. (2022). National Institutes of Health. Retrieved January 9, 2026, from [Link]

-

Computational and experimental insight into the molecular mechanism of carboxamide inhibitors of succinate-ubquinone oxidoreductase. (2014). PubMed. Retrieved January 9, 2026, from [Link]

-

Investigation of potent anti-mycobacterium tuberculosis agents derived from the vitamin B6 cofactor pyridoxal 5'-phosphate. (2023). Drug Design, Development and Therapy. Retrieved January 9, 2026, from [Link]

-

Progress of anti-tuberculosis drug targets and novel therapeutic strategies. (2024). PubMed Central. Retrieved January 9, 2026, from [Link]

-

Discovery of novel substituted pyridine carboxamide derivatives as potent allosteric SHP2 inhibitors. (2024). ResearchGate. Retrieved January 9, 2026, from [Link]

-

A cellular target engagement assay for the characterization of SHP2 (PTPN11) phosphatase inhibitors. (2020). National Institutes of Health. Retrieved January 9, 2026, from [Link]

-

Protein Tyrosine Phosphatase Biochemical Inhibition Assays. (2022). PubMed Central. Retrieved January 9, 2026, from [Link]

-

Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors. (2022). PubMed. Retrieved January 9, 2026, from [Link]

-

Mechanism of action of new anti-TB drugs and their aside effects. (2023). ResearchGate. Retrieved January 9, 2026, from [Link]

-

Xenograft Tumor Model Protocol. (2005). Protocol Online. Retrieved January 9, 2026, from [Link]

-

Inhibition of SHP2 by new compounds induces differential effects on RAS/RAF/ERK and PI3K/AKT pathways in different cancer cell types. (2018). PubMed. Retrieved January 9, 2026, from [Link]

-

Discovery of Pyrazine-Carboxamide-Diphenyl-Ethers as Novel Succinate Dehydrogenase Inhibitors via Fragment Recombination. (2020). ResearchGate. Retrieved January 9, 2026, from [Link]

-

Inhibition of Succinate Dehydrogenase by Pesticides (SDHIs) and Energy Metabolism. (2023). National Institutes of Health. Retrieved January 9, 2026, from [Link]

-

Time-resolved phosphoproteomics reveals scaffolding and catalysis-responsive patterns of SHP2-dependent signaling. (2021). eLife. Retrieved January 9, 2026, from [Link]

-

Antimycobacterial Agents: In Vitro Susceptibility Testing and Mechanisms of Action and Resistance. (2016). Basicmedical Key. Retrieved January 9, 2026, from [Link]

-

Antimycobacterial susceptibility testing methods for natural products research. (2010). PubMed Central. Retrieved January 9, 2026, from [Link]

-

Novel Antitubercular 6-Dialkylaminopyrimidine Carboxamides from Phenotypic Whole-Cell High Throughput Screening of a SoftFocus Library: Structure–Activity Relationship and Target Identification Studies. (2017). ACS Publications. Retrieved January 9, 2026, from [Link]

-

Novel Antitubercular 6-Dialkylaminopyrimidine Carboxamides from Phenotypic Whole-Cell High Throughput Screening of a SoftFocus Library: Structure–Activity Relationship and Target Identification Studies. (2017). PubMed Central. Retrieved January 9, 2026, from [Link]

-

A Simple In Vitro Method to Determine Bactericidal Activity Against Mycobacterium abscessus Under Hypoxic Conditions. (2023). National Institutes of Health. Retrieved January 9, 2026, from [Link]

-

Novel Antitubercular 6-Dialkylaminopyrimidine Carboxamides from Phenotypic Whole-Cell High Throughput Screening of a SoftFocus Library: Structure-Activity Relationship and Target Identification Studies. (2017). PubMed. Retrieved January 9, 2026, from [Link]

-

Synthesis and Structural Activity Relationship Study of Antitubercular Carboxamides. (2014). PubMed Central. Retrieved January 9, 2026, from [Link]

-

Design, Synthesis, and Evaluation of the Antifungal Activity of Novel Pyrazole-Thiazole Carboxamides as Succinate Dehydrogenase Inhibitors. (2020). PubMed. Retrieved January 9, 2026, from [Link]

-

SHP2 inhibition decreases tumor load in CT-26 xenograft BALB/c mice. (2020). ResearchGate. Retrieved January 9, 2026, from [Link]

-

Discovery of a SHP2 Degrader with In Vivo Anti-Tumor Activity. (2023). PubMed Central. Retrieved January 9, 2026, from [Link]

-

Recent advances in the discovery of protein tyrosine phosphatase SHP2 inhibitors. (2022). National Institutes of Health. Retrieved January 9, 2026, from [Link]

-

Synthesis and Biological Activity of Novel Succinate Dehydrogenase Inhibitor Derivatives as Potent Fungicide Candidates. (2019). PubMed. Retrieved January 9, 2026, from [Link]

-

Combined SHP2 and ERK inhibition for the treatment of KRAS-driven Pancreatic Ductal Adenocarcinoma. (2021). bioRxiv. Retrieved January 9, 2026, from [Link]

-

Discovery of succinate dehydrogenase candidate fungicides via lead optimization for effective resistance management of Fusarium oxysporum f. sp. capsici. (2022). PubMed Central. Retrieved January 9, 2026, from [Link]

-

Preliminary structure - Activity relationships and biological evaluation of novel antitubercular indolecarboxamide derivatives against drug-susceptible and drug-resistant Mycobacterium tuberculosis strains. (2013). Johns Hopkins University. Retrieved January 9, 2026, from [Link]

-

One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity. (2021). Royal Society of Chemistry. Retrieved January 9, 2026, from [Link]

-

Techniques for the Assessment of In Vitro and In Vivo Antifungal Combinations. (2021). PubMed Central. Retrieved January 9, 2026, from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Discovery of novel substituted pyridine carboxamide derivatives as potent allosteric SHP2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Protein Tyrosine Phosphatase Biochemical Inhibition Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. Protocol Online: Xenograft Tumor Model Protocol [protocol-online.org]

- 9. Discovery of a SHP2 Degrader with In Vivo Anti-Tumor Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Computational and experimental insight into the molecular mechanism of carboxamide inhibitors of succinate-ubquinone oxidoreductase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Novel Antitubercular 6-Dialkylaminopyrimidine Carboxamides from Phenotypic Whole-Cell High Throughput Screening of a SoftFocus Library: Structure–Activity Relationship and Target Identification Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Novel Antitubercular 6-Dialkylaminopyrimidine Carboxamides from Phenotypic Whole-Cell High Throughput Screening of a SoftFocus Library: Structure-Activity Relationship and Target Identification Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Targeting the Heart of Mycobacterium: Advances in Anti-Tubercular Agents Disrupting Cell Wall Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Antitubercular drugs: new drugs designed by molecular modifications [ajgreenchem.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to 6-Aminopyridine-2-carboxamide for Drug Discovery and Development Professionals

Introduction: The Strategic Importance of the Aminopyridine Carboxamide Scaffold

In the landscape of modern medicinal chemistry, the pyridine ring stands as a cornerstone scaffold, prized for its versatile reactivity and its presence in a multitude of biologically active compounds. Among its many derivatives, the 6-aminopyridine-2-carboxamide moiety has emerged as a particularly valuable building block for the synthesis of novel therapeutic agents. Its unique arrangement of a nucleophilic amino group and a hydrogen-bond-donating carboxamide function, positioned ortho to each other on the pyridine core, provides a strategic platform for generating molecular diversity and engaging with biological targets through specific, high-affinity interactions.

This guide offers an in-depth exploration of this compound, providing researchers, scientists, and drug development professionals with a comprehensive understanding of its properties, synthesis, and applications. From its fundamental physicochemical characteristics to its role in the development of cutting-edge therapeutics, we will delve into the technical nuances that make this compound a compelling asset in the pursuit of new medicines.

Physicochemical Properties of this compound

A thorough understanding of a compound's physicochemical properties is fundamental to its successful application in research and development. These parameters influence its solubility, permeability, and metabolic stability, all of which are critical determinants of a drug candidate's ultimate success.

| Property | Value | Source |

| CAS Number | 13538-41-5 | PubChem[1] |

| Molecular Formula | C₆H₇N₃O | PubChem[1] |

| Molecular Weight | 137.14 g/mol | PubChem[1] |

| IUPAC Name | This compound | PubChem |

| Synonyms | 6-Aminopicolinamide, 6-Amino-pyridine-2-carboxylic acid amide | PubChem[1] |

| Appearance | Crystalline solid | CymitQuimica[2] |

| Solubility | Soluble in polar solvents such as water and alcohols | CymitQuimica[2] |

| XLogP3 | -0.3 | PubChem |

| Hydrogen Bond Donor Count | 2 | PubChem |

| Hydrogen Bond Acceptor Count | 3 | PubChem |

Below is a two-dimensional representation of the chemical structure of this compound, generated using the DOT language.

Caption: 2D structure of this compound.

Applications in Drug Discovery and Medicinal Chemistry

The this compound scaffold is a versatile starting material for the synthesis of a wide array of bioactive molecules. Its derivatives have shown promise in various therapeutic areas, underscoring the compound's significance in medicinal chemistry.

Anticancer Activity

Derivatives of aminopyridine carboxamides have been investigated for their potential as anticancer agents. For instance, various substituted pyridine-2-carboxaldehyde thiosemicarbazones have been synthesized and evaluated for their antineoplastic activity.[3] Notably, 3-aminopyridine-2-carboxaldehyde thiosemicarbazone demonstrated significant activity against L1210 leukemia in mice.[3]

Furthermore, one supplier notes that 6-aminopicolinamide has demonstrated anti-leukemic activity in animal models.[2][4] The proposed mechanism of action, though not fully elucidated, may involve the inhibition of nucleotide synthesis or dehydrogenase activity.[2][4] This suggests that derivatives of this compound could be explored for their potential to interfere with cancer cell proliferation by targeting essential metabolic pathways.

A recent study reported the discovery of novel substituted pyridine carboxamide derivatives as potent allosteric inhibitors of SHP2, a critical regulator in various cancers.[5] This highlights the potential of this scaffold in developing targeted cancer therapies.

Antitubercular Agents

The pyridine carboxamide core is a key feature in several compounds with activity against Mycobacterium tuberculosis. Phenotypic screening of compound libraries has identified pyridine carboxamide-based scaffolds as promising starting points for the development of new antitubercular drugs.[6][7] These compounds may act as prodrugs that are activated by mycobacterial enzymes, suggesting a novel mechanism of action that could be effective against drug-resistant strains.[6]

Kinase Inhibitors

The 2-aminopyridine moiety is a well-established pharmacophore in the design of kinase inhibitors. A series of 2-aminopyridine-3-carboxamides were designed and synthesized as potent inhibitors of the c-Met kinase, a target in cancer therapy.[8] This demonstrates the utility of the aminopyridine carboxamide scaffold in generating compounds that can modulate key signaling pathways involved in cell growth and proliferation.

The following diagram illustrates a simplified, hypothetical signaling pathway where a derivative of this compound could act as a kinase inhibitor.

Caption: A potential synthetic workflow.

Detailed Experimental Protocol (Hypothetical)

Objective: To synthesize this compound from 6-aminopyridine-2-carboxylic acid.

Materials:

-

6-Aminopyridine-2-carboxylic acid

-

Thionyl chloride (SOCl₂) or a peptide coupling reagent (e.g., HATU)

-

Anhydrous solvent (e.g., Dichloromethane (DCM) or Dimethylformamide (DMF))

-

Ammonia source (e.g., ammonia gas, ammonium hydroxide, or ammonium chloride with a base)

-

Organic solvents for extraction (e.g., Ethyl acetate)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Solvents for recrystallization or chromatography

Procedure:

-

Activation of the Carboxylic Acid:

-

Suspend 6-aminopyridine-2-carboxylic acid in an anhydrous solvent (e.g., DCM) under an inert atmosphere (e.g., nitrogen).

-

Cool the mixture in an ice bath.

-

Slowly add an activating agent. For example, if using thionyl chloride, add it dropwise. If using a coupling reagent like HATU, add it along with a non-nucleophilic base like diisopropylethylamine (DIPEA).

-

Allow the reaction to stir at room temperature until the starting material is consumed (monitor by TLC).

-

-

Amidation:

-

Cool the activated acid derivative in an ice bath.

-

Slowly introduce the ammonia source. This could be bubbling ammonia gas through the solution or adding a solution of ammonium hydroxide.

-

Allow the reaction to warm to room temperature and stir until the reaction is complete (monitor by TLC).

-

-

Work-up and Extraction:

-

Quench the reaction by slowly adding water or a saturated solution of sodium bicarbonate.

-

If DCM was used, separate the organic layer. If DMF was used, dilute with water and extract with an organic solvent like ethyl acetate.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

-

Purification:

-

Purify the crude product by either recrystallization from a suitable solvent system or by column chromatography on silica gel.

-

-

Characterization:

-

Confirm the identity and purity of the final product using techniques such as NMR spectroscopy, mass spectrometry, and melting point analysis.

-

Self-Validation: The success of each step is monitored by thin-layer chromatography (TLC) to ensure the complete consumption of starting materials and the formation of the desired product. The final product's identity and purity are rigorously confirmed by spectroscopic methods, ensuring the integrity of the synthesized compound.

Supplier Information

For researchers looking to procure this compound for their work, several chemical suppliers offer this compound. It is advisable to request a certificate of analysis (CoA) from the supplier to verify the purity and identity of the material.

| Supplier | Website |

| J&W Pharmlab | [9] |

| CymitQuimica | [2] |

| US Biological Life Sciences | |

| Atomax Chemicals Co., Ltd. | |

| Novachemistry | [Link] [10] |

Conclusion

This compound is a compound of significant interest to the drug discovery and development community. Its versatile structure serves as a valuable starting point for the synthesis of a diverse range of bioactive molecules with potential applications in oncology, infectious diseases, and beyond. A thorough understanding of its physicochemical properties, coupled with robust synthetic methodologies, empowers researchers to fully leverage the potential of this important chemical scaffold. As the quest for novel therapeutics continues, the strategic application of building blocks like this compound will undoubtedly play a pivotal role in shaping the future of medicine.

References

- 6-Aminopyridine-2-Carboxylic Acid: Properties, Applications, and Synthesis. (n.d.).

-

Novel Antitubercular 6-Dialkylaminopyrimidine Carboxamides from Phenotypic Whole-Cell High Throughput Screening of a SoftFocus Library: Structure–Activity Relationship and Target Identification Studies. (n.d.). PubMed Central. Retrieved from [Link]

-

Synthesis of Some Aminopicolinic Acids. (2012). IRL @ UMSL. Retrieved from [Link]

-

This compound. (n.d.). PubChem. Retrieved from [Link]

-

Novachemistry-Products. (n.d.). Novachemistry. Retrieved from [Link]

-

Discovery of novel substituted pyridine carboxamide derivatives as potent allosteric SHP2 inhibitors. (2024). European Journal of Medicinal Chemistry. Retrieved from [Link]

-

Discovery of novel 2-aminopyridine-3-carboxamides as c-Met kinase inhibitors. (n.d.). ResearchGate. Retrieved from [Link]

-

Synthesis and antitumor activity of amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone. (n.d.). PubMed. Retrieved from [Link]

-

Novel Antitubercular 6-Dialkylaminopyrimidine Carboxamides from Phenotypic Whole-Cell High Throughput Screening of a SoftFocus Library: Structure–Activity Relationship and Target Identification Studies. (n.d.). ACS Publications. Retrieved from [Link]

Sources

- 1. This compound | C6H7N3O | CID 351654 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS 13538-41-5: Picolinamide, 6-amino- (6CI,7CI,8CI) [cymitquimica.com]

- 3. Synthesis and antitumor activity of amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Amines | CymitQuimica [cymitquimica.com]

- 5. Discovery of novel substituted pyridine carboxamide derivatives as potent allosteric SHP2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Novel Antitubercular 6-Dialkylaminopyrimidine Carboxamides from Phenotypic Whole-Cell High Throughput Screening of a SoftFocus Library: Structure–Activity Relationship and Target Identification Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. chemimpex.com [chemimpex.com]

- 10. Synthesis and biological activity of 3- and 5-amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Solubility and Stability of 6-Aminopyridine-2-carboxamide

Introduction

6-Aminopyridine-2-carboxamide is a pyridine derivative featuring both an amino group and a carboxamide moiety. Its structural alerts suggest its potential utility as a building block in medicinal chemistry and materials science, akin to other aminopyridine compounds used as intermediates in the pharmaceutical industry[1]. The physicochemical properties of such a molecule, specifically its solubility and stability, are paramount to its handling, formulation, and ultimate application. A thorough understanding of how this compound behaves in various solvents and under different environmental stressors is a critical first step in any research or development pipeline.

This guide provides a comprehensive framework for characterizing the solubility and stability of this compound. Eschewing a generic template, this document is structured to logically guide a researcher through the theoretical considerations, practical experimental workflows, and analytical methodologies required for a robust assessment. The protocols described herein are designed to be self-validating, ensuring that the generated data is both reliable and directly applicable to drug development and scientific research.

Core Physicochemical Properties

Before embarking on experimental studies, a review of the known and computed properties of this compound provides a foundational understanding of its expected behavior. These descriptors, primarily sourced from computational models, offer initial insights into its polarity, size, and hydrogen bonding capabilities[2].

| Property | Value | Source | Significance |

| Molecular Formula | C₆H₇N₃O | PubChem[2] | Defines the elemental composition and exact mass. |

| Molecular Weight | 137.14 g/mol | PubChem[2] | Essential for preparing solutions of known molarity. |

| XLogP3 | -0.3 | PubChem[2] | A computed measure of lipophilicity. A negative value suggests the compound is likely hydrophilic and may favor aqueous solubility. |

| Hydrogen Bond Donors | 2 | PubChem[2] | The amino and amide groups can donate protons, facilitating interactions with polar solvents. |

| Hydrogen Bond Acceptors | 3 | PubChem[2] | The pyridine nitrogen, amide oxygen, and amino nitrogen can accept protons, enhancing solubility in protic solvents. |

| CAS Number | 13538-41-5 | PubChem[2] | A unique identifier for the specific chemical substance. |

These computed properties, particularly the low XLogP3 value and the presence of multiple hydrogen bond donors and acceptors, strongly suggest that this compound will exhibit reasonable solubility in polar solvents.

Solubility Profiling: A Methodical Approach

Solubility is not a single value but a range of behaviors dependent on the solvent system and environmental conditions. A systematic evaluation is necessary to define the operational limits for handling and formulation.

Causality Behind Experimental Choices

The choice of solvents should be guided by the intended application. For pharmaceutical development, a range of aqueous buffers at physiological pH values (e.g., pH 1.2, 4.5, 6.8, 7.4) and common organic co-solvents (e.g., ethanol, DMSO, PEG 400) is critical. The distinction between kinetic and thermodynamic solubility is vital:

-

Kinetic Solubility: Measures how readily a compound dissolves from a high-concentration stock (often in DMSO) upon dilution in an aqueous buffer. It is a high-throughput screen for early discovery, identifying compounds prone to precipitation.

-

Thermodynamic Solubility: Represents the true equilibrium concentration of a compound in a saturated solution. It is a lower-throughput, but more accurate, measure essential for formulation and preclinical development. The system must be allowed to reach equilibrium, which is why a 24-hour incubation period is standard practice.

Experimental Workflow for Thermodynamic Solubility Determination

This protocol outlines a robust method for determining the equilibrium solubility of this compound.

-

Preparation: Add an excess of solid this compound to a series of vials, ensuring a visible amount of undissolved solid remains at the end of the experiment.

-

Solvent Addition: Add a precise volume (e.g., 1 mL) of each test solvent/buffer to the respective vials.

-

Equilibration: Seal the vials and place them in a shaker incubator set to a constant temperature (e.g., 25°C or 37°C) for 24 hours. This extended period is crucial to ensure the system reaches a true thermodynamic equilibrium.

-

Phase Separation: After incubation, allow the vials to stand to let the undissolved solid settle. Centrifuge the samples at a high speed (e.g., >10,000 g) for 15 minutes to pellet any remaining suspended particles.

-

Sampling: Carefully aspirate an aliquot of the clear supernatant. Causality Note: It is critical not to disturb the solid pellet to avoid artificially inflating the measured concentration.

-

Dilution & Quantification: Dilute the supernatant with a suitable mobile phase or solvent and quantify the concentration of this compound using a validated analytical method, such as HPLC-UV (see Section 4).

Caption: Workflow for Thermodynamic Solubility Assessment.

Stability Assessment and Forced Degradation

Understanding the chemical stability of a compound is mandated by regulatory bodies and is fundamental to developing a viable product with an acceptable shelf-life.[3] Forced degradation studies are designed to intentionally stress the molecule to predict its long-term stability, identify potential degradation products, and establish stability-indicating analytical methods.[4][5]

Predicted Degradation Pathways